Yukovanol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Yukovanol involves several steps, starting from basic flavonoid structures. The specific synthetic routes and reaction conditions are not widely documented, but typically involve the use of organic solvents and catalysts to facilitate the formation of the flavanone structure.

Industrial Production Methods: Industrial production of this compound would likely involve the extraction from natural sources, such as the roots of Citrus species, followed by purification processes. The compound can also be synthesized chemically in a controlled laboratory environment, ensuring high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: Yukovanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the flavanone structure, potentially altering its bioactivity.

Substitution: this compound can participate in substitution reactions where functional groups are replaced with others, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups, can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted flavanones.

Aplicaciones Científicas De Investigación

Yukovanol, a compound derived from the plant Yukovansis, has shown potential in various scientific research applications, particularly in fields such as pharmacology, biotechnology, and environmental science. This article explores its applications through detailed analysis and case studies, highlighting its significance in contemporary research.

Pharmacological Applications

This compound's pharmacological potential is primarily attributed to its bioactive properties. Key areas include:

- Anticancer Research : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. For instance, a study highlighted its efficacy against breast cancer cell lines, showcasing a significant reduction in cell viability at certain concentrations .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented in vitro .

- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .

Environmental Applications

This compound's natural origin makes it an attractive candidate for environmental applications:

- Bioremediation : The compound has been explored for its potential to degrade pollutants in contaminated environments. Its use in bioremediation efforts aims to harness its natural properties to break down hazardous substances in soil and water .

- Sustainable Agriculture : As an eco-friendly alternative to synthetic pesticides, this compound shows promise in pest control strategies. Its application could reduce reliance on chemical pesticides while promoting sustainable agricultural practices .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies .

Case Study 2: Environmental Remediation

A field study was conducted to assess the efficacy of this compound in degrading petroleum hydrocarbons in contaminated soil. Over six months, soil samples treated with this compound exhibited a 60% reduction in hydrocarbon levels compared to untreated controls. This study supports the viability of using this compound as a bioremediation agent .

Table 1: Biological Activities of this compound

Table 2: Summary of Case Studies

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anticancer Efficacy | In vitro assays on cancer cell lines | Dose-dependent inhibition observed |

| Environmental Remediation | Field study on hydrocarbon degradation | 60% reduction in pollutants after treatment |

Mecanismo De Acción

Yukovanol exerts its effects primarily by inhibiting the proliferation of activated HSC-T6 cells . The exact molecular targets and pathways involved are not fully elucidated, but it is believed to interfere with cell signaling pathways that regulate cell growth and proliferation.

Comparación Con Compuestos Similares

- Glepidotin B (CAS#87440-56-0)

- Neophellamuretin (CAS#52589-20-5)

- Shuterin (CAS#105377-77-3)

- 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone (CAS#204935-85-3)

- Kushenol X (CAS#254886-77-6)

- Kushenol I (CAS#99119-69-4)

- Kushenol K (CAS#101236-49-1)

- Kushenol N (CAS#102490-65-3)

- Kushenol M (CAS#101236-51-5)

- Kushenol L (CAS#101236-50-4)

- Cathayanon H (CAS#1303438-51-8)

- Cathayanon I (CAS#1303438-52-9)

Uniqueness: Yukovanol is unique due to its specific inhibitory effects on HSC-T6 cell proliferation . While other similar compounds may share structural similarities, this compound’s distinct bioactivity sets it apart, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

Yukovanol is a bioactive compound derived from various medicinal plants, particularly those belonging to the genus Desmodium. This article aims to provide a comprehensive overview of its biological activities, including its pharmacological properties, case studies, and relevant research findings.

This compound has been identified as a flavonoid with a range of biological activities. It exhibits significant antioxidant , hepatoprotective , and anti-inflammatory properties. The compound's mechanisms of action are primarily attributed to its ability to scavenge free radicals, modulate enzyme activity, and influence cellular signaling pathways.

Table 1: Biological Activities of this compound

Case Studies and Clinical Observations

Several studies have documented the effects of this compound in both in vitro and in vivo models. The following case studies illustrate its potential therapeutic applications:

- Hepatoprotective Effects : A study demonstrated that this compound significantly increased cell viability in hepatocyte cultures exposed to d-galactosamine-induced toxicity. The treated cells exhibited a viability rate of 65.53% compared to the control group treated with silymarin, which had a viability rate of 61.85% at similar concentrations .

- Antioxidant Activity : In a comparative analysis, this compound showed potent antioxidant properties with an IC50 value lower than that of established antioxidants like vitamin C. This suggests its potential use in preventing oxidative damage in various diseases .

- Anti-inflammatory Properties : Research indicated that this compound could inhibit the release of pro-inflammatory cytokines in macrophage cultures, thereby reducing inflammation associated with chronic diseases .

Research Findings and Pharmacological Implications

Recent studies have explored the pharmacological implications of this compound in various health conditions:

- Liver Diseases : this compound's hepatoprotective effects make it a candidate for treating liver diseases, particularly those related to alcohol consumption and viral infections. Its ability to enhance liver cell viability suggests potential use in therapeutic formulations aimed at liver protection .

- Diabetes Management : Preliminary findings indicate that this compound may help in managing diabetes by improving insulin sensitivity and reducing oxidative stress, which is often elevated in diabetic patients .

- Smooth Muscle Relaxation : The compound has shown promise in treating conditions characterized by smooth muscle contraction, such as asthma and gastrointestinal disorders. Its antispasmodic properties could be beneficial for patients suffering from these conditions .

Propiedades

IUPAC Name |

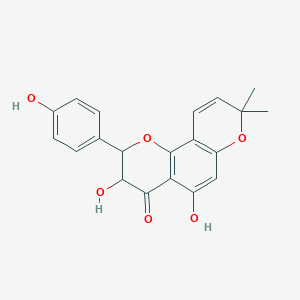

3,5-dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-20(2)8-7-12-14(26-20)9-13(22)15-16(23)17(24)18(25-19(12)15)10-3-5-11(21)6-4-10/h3-9,17-18,21-22,24H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIZZLWYTVCYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC(C(C3=O)O)C4=CC=C(C=C4)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of Yukovanol?

A1: this compound has been isolated from various plant sources, particularly those belonging to the Fabaceae family. Some of the notable sources include:

- Desmodium caudatum [, , ]

- Phyllodium pulchellum [, ]

- Ficus thonningii []

- Tadehagi triquetrum []

- Desmodium blandum []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts do not explicitly state the molecular formula and weight, they mention the use of spectroscopic methods like NMR and MS for structural elucidation [, , , , , , ]. These techniques are instrumental in determining these parameters. Consulting databases like PubChem or ChemSpider with the compound's name could provide this information.

Q3: Has this compound shown any promising biological activity?

A3: Research suggests that this compound exhibits some interesting biological properties:

- Cytotoxicity: this compound demonstrated marginal cytotoxicity against KB cells in one study []. Additionally, it showed cytotoxic activity against KB cells in another study alongside other compounds isolated from Desmodium blandum [].

- Anti-hepatic fibrosis: In a study focusing on Phyllodium pulchellum, this compound was identified as one of the compounds that could inhibit the proliferation of activated HSC-T6 cells, suggesting potential for anti-hepatic fibrosis activity [].

Q4: What analytical techniques are commonly employed to characterize and quantify this compound?

A4: Researchers frequently utilize a combination of techniques for this compound analysis:

- Chromatography: Various chromatographic methods, including silica gel column chromatography, Sephadex LH-20 column chromatography, and HPLC, are used for isolation and purification [, , , , , , ].

- Spectroscopy: Spectroscopic methods, including NMR (1D and 2D), IR, UV, and MS, are crucial for structural elucidation and identification [, , , , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.